3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 3-methylbenzyl substituent at the 3-position.
Mechanism of Action
Target of Action
The primary targets of 3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
This compound interacts with its targets by inhibiting the Cytochrome bd oxidase (Cyt-bd), an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of Cyt-bd by this compound affects the energy metabolism pathway of the bacteria. This disruption leads to ATP depletion, affecting the bacteria’s ability to carry out essential functions .
Pharmacokinetics
The compound’s significant antimycobacterial activity suggests that it may have favorable absorption, distribution, metabolism, and excretion properties that allow it to reach its target and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound’s inhibition of Cyt-bd leads to ATP depletion, which can inhibit the growth and proliferation of the bacteria .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one are largely defined by its interactions with various biomolecules. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Cellular Effects
In terms of cellular effects, this compound has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Molecular Mechanism
It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides good yields and is suitable for liquid-phase combinatorial synthesis.
Industrial Production Methods
Industrial production of 3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share the thienopyrimidine core and have shown similar biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit comparable antimicrobial and anticancer properties.
Uniqueness
3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 3-methylbenzyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-3-2-4-11(7-10)8-16-9-15-13-12(14(16)17)5-6-18-13/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJALDOHSHETBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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